

# X-ray crystal structure analysis of 5-Bromo-2-(trifluoromethoxy)benzaldehyde derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                          |
|----------------|------------------------------------------|
| Compound Name: | 5-Bromo-2-(trifluoromethoxy)benzaldehyde |
| Cat. No.:      | B1293190                                 |

[Get Quote](#)

## A Comparative Crystallographic Analysis of Benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the X-ray crystal structures of a 5-bromosalicylaldehyde-derived Schiff base and 2-bromo-5-fluorobenzaldehyde, offering insights into the influence of substituent groups on solid-state packing.

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for two distinct benzaldehyde derivatives: 4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid, a Schiff base derived from a precursor closely related to the **5-Bromo-2-(trifluoromethoxy)benzaldehyde** series, and 2-bromo-5-fluorobenzaldehyde as a structural comparator. The objective is to delineate how different functional groups and their positions on the phenyl ring dictate the supramolecular architecture in the crystalline state. Such understanding is pivotal for rational drug design and the development of crystalline materials with desired physicochemical properties.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two compounds, facilitating a direct comparison of their solid-state structures.

| Parameter                 | 4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid | 2-bromo-5-fluorobenzaldehyde <a href="#">[1]</a>   |
|---------------------------|---------------------------------------------------|----------------------------------------------------|
| Chemical Formula          | C <sub>14</sub> H <sub>10</sub> BrNO <sub>3</sub> | C <sub>7</sub> H <sub>4</sub> BrFO                 |
| Formula Weight            | 320.15 g/mol                                      | 203.01 g/mol <a href="#">[1]</a>                   |
| Crystal System            | Monoclinic                                        | Monoclinic <a href="#">[1]</a>                     |
| Space Group               | P <sub>2</sub> <sub>1</sub> /c                    | P <sub>2</sub> <sub>1</sub> /c <a href="#">[1]</a> |
| a (Å)                     | 28.5763 (8)                                       | 15.3593 (6) <a href="#">[1]</a>                    |
| b (Å)                     | 6.8690 (2)                                        | 3.8699 (2) <a href="#">[1]</a>                     |
| c (Å)                     | 6.1235 (2)                                        | 23.4189 (9) <a href="#">[1]</a>                    |
| α (°)                     | 90                                                | 90                                                 |
| β (°)                     | 94.411 (3)                                        | 106.330 (1) <a href="#">[1]</a>                    |
| γ (°)                     | 90                                                | 90                                                 |
| Volume (Å <sup>3</sup> )  | 1198.53 (6)                                       | 1335.51 (9)                                        |
| Z                         | 4                                                 | 8 <a href="#">[1]</a>                              |
| Temperature (K)           | 293(2)                                            | 125 <a href="#">[1]</a>                            |
| Radiation type            | Mo Kα                                             | Mo Kα                                              |
| Wavelength (Å)            | 0.71073                                           | 0.71073                                            |
| Final R indices [I>2σ(I)] | R1 = 0.0485, wR2 = 0.1197                         | Not explicitly stated                              |

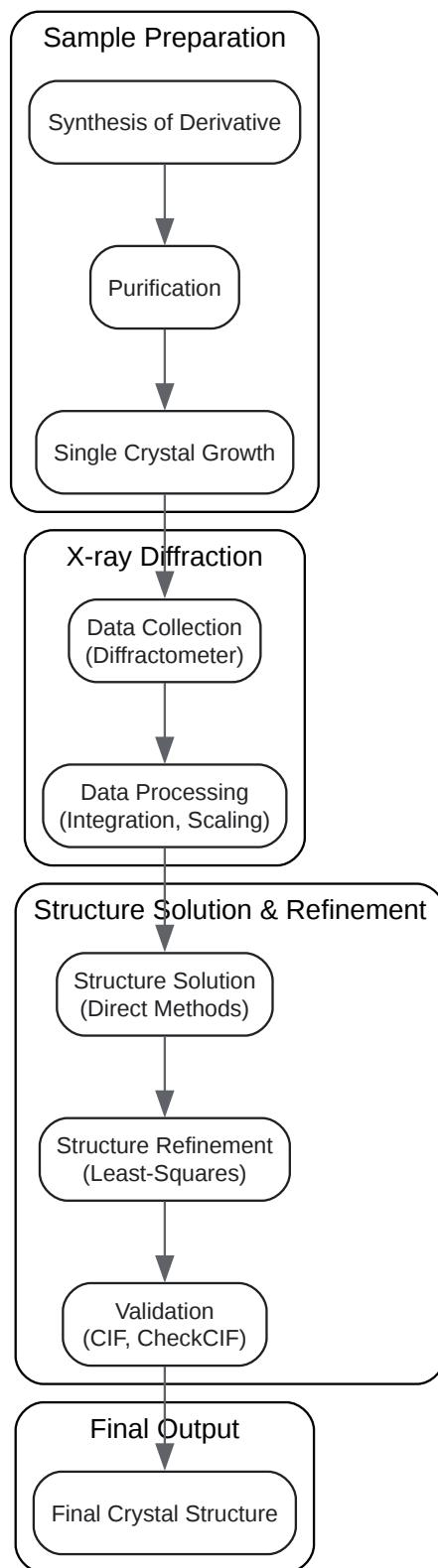
## Experimental Protocols

### Synthesis and Crystallization

4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid: This Schiff base was synthesized by the condensation of 5-bromosalicylaldehyde and 4-aminobenzoic acid. A methanolic solution of 5-bromosalicylaldehyde (5 mmol in 25 mL) was added to a methanolic solution of 4-aminobenzoic acid (5 mmol in 15 mL) at room temperature. A yellow precipitate formed within

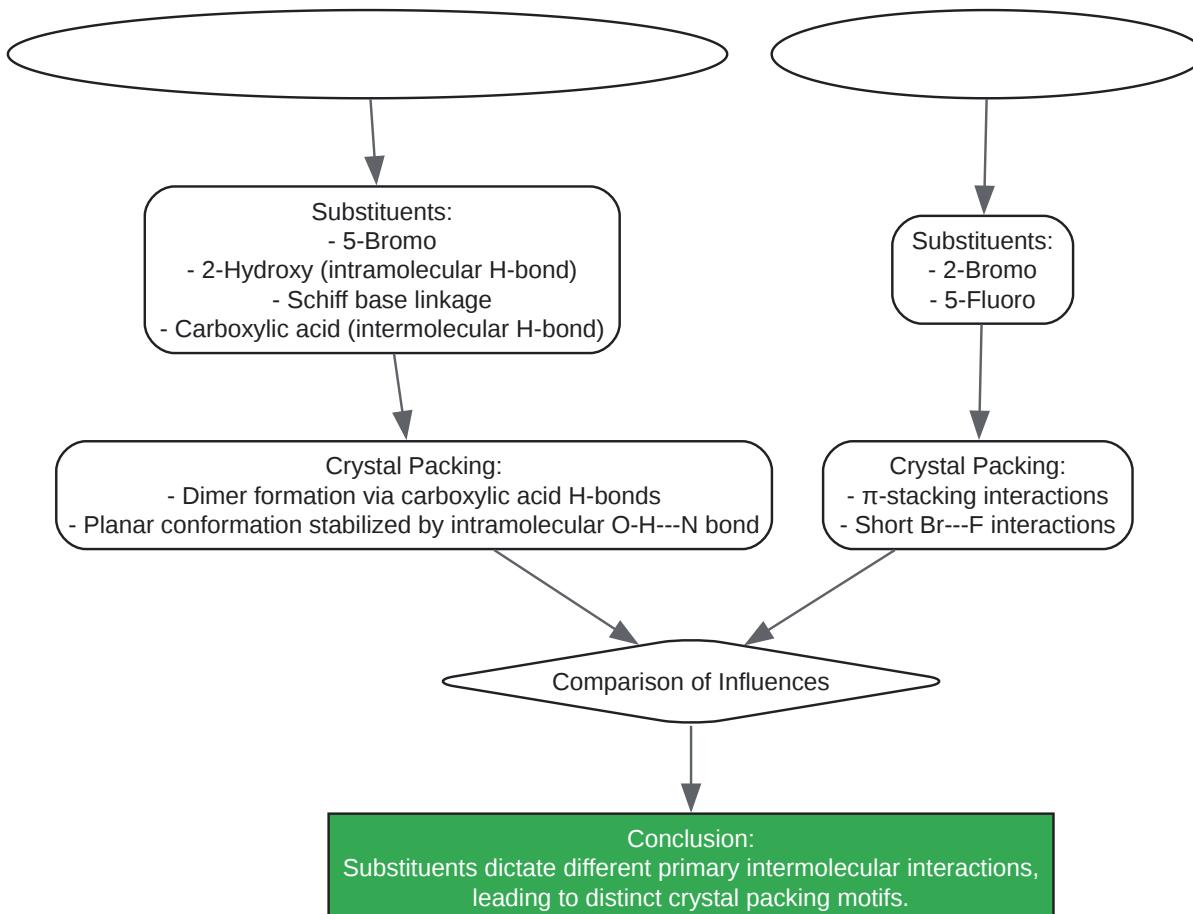
one minute, which was then isolated by filtration and washed with methanol. Single crystals suitable for X-ray diffraction were obtained by recrystallization from 1,4-dioxane.

2-bromo-5-fluorobenzaldehyde: This compound is commercially available and was purified by recrystallization from chloroform to obtain single crystals suitable for X-ray analysis.[\[1\]](#)


## X-ray Data Collection and Structure Refinement

4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid: X-ray diffraction data were collected on an Xcalibur-S diffractometer using Mo-K $\alpha$  radiation. The structure was solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from a difference Fourier map and refined isotropically.

2-bromo-5-fluorobenzaldehyde: Data collection was performed on a Bruker APEXII CCD area-detector diffractometer with Mo K $\alpha$  radiation at a temperature of 125 K.[\[1\]](#) The structure was solved and refined using standard techniques. All non-hydrogen atoms were refined anisotropically. The hydrogen atoms were placed in calculated positions and refined using a riding model.[\[1\]](#)


## Visualizing the Workflow and Structural Comparison

The following diagrams illustrate the general experimental workflow for X-ray crystal structure analysis and a logical comparison of the structural features of the two title compounds.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for X-ray crystal structure analysis.



[Click to download full resolution via product page](#)

Caption: Logical comparison of structural influences on crystal packing.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [X-ray crystal structure analysis of 5-Bromo-2-(trifluoromethoxy)benzaldehyde derivatives]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1293190#x-ray-crystal-structure-analysis-of-5-bromo-2-trifluoromethoxy-benzaldehyde-derivatives>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)